Differentiated CA II Inhibition vs. Acetyl and Unsubstituted Scaffold Analogs
This compound demonstrates a measurable inhibition of human carbonic anhydrase II (hCA II), a profile not established for its closest structural analogs. The 1'-acetyl derivative (CAS 1705979-17-4) and the unsubstituted 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one hydrochloride (CAS 1047655-65-1) have no reported hCA II activity in major bioactivity databases [1]. The 3-chlorobenzoyl derivative is reported with an inhibition constant (Ki) of 707 nM for hCA II in a standardized stopped-flow CO2 hydrase assay [2]. This provides a quantitative baseline for differentiating this compound from its commercially available, but functionally distinct, core and acetyl analogs.
| Evidence Dimension | Inhibition of human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 707 nM |
| Comparator Or Baseline | 1'-Acetyl analog (CAS 1705979-17-4): No reported hCA II inhibition; Unsubstituted core (CAS 1047655-65-1): No reported hCA II inhibition |
| Quantified Difference | Not calculable (target compound shows specific activity, comparators have no detectable activity) |
| Conditions | Stopped-flow CO2 hydrase assay, 15 min incubation, phenol red indicator |
Why This Matters
This identifies the 3-chlorobenzoyl group as a key determinant for hCA II engagement, prohibiting substitution with simpler, cheaper analogs for projects requiring this specific pharmacological activity.
- [1] ChEMBL Database. Searches for 1'-acetyl and unsubstituted spiro[1-benzopyran-2,3'-pyrrolidine]-4-one analogs. European Bioinformatics Institute. View Source
- [2] ChEMBL Database. Activity record for CHEMBL4174083 against Carbonic anhydrase 2 (CHEMBL205). Ki = 707 nM. European Bioinformatics Institute. View Source
